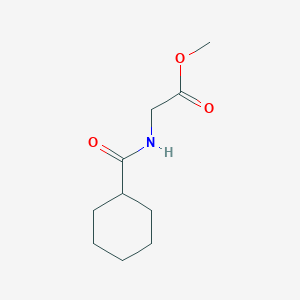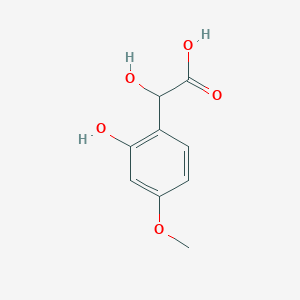
7-(2-Fluorophenyl)-1,3-dioxaindane-5-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(2-Fluorophenyl)-1,3-dioxaindane-5-carbaldehyde: is a chemical compound characterized by the presence of a fluorophenyl group attached to a dioxaindane ring system with an aldehyde functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-(2-Fluorophenyl)-1,3-dioxaindane-5-carbaldehyde typically involves the formation of the dioxaindane ring system followed by the introduction of the fluorophenyl group and the aldehyde functional group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by selective functionalization reactions to introduce the fluorophenyl and aldehyde groups.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 7-(2-Fluorophenyl)-1,3-dioxaindane-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Conditions involving electrophiles like halogens or nitro groups in the presence of a catalyst.
Major Products:
Oxidation: 7-(2-Fluorophenyl)-1,3-dioxaindane-5-carboxylic acid.
Reduction: 7-(2-Fluorophenyl)-1,3-dioxaindane-5-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Chemistry: This compound can be used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.
Biology: In biological research, it may be used as a probe to study enzyme interactions or as a precursor for the synthesis of bioactive molecules.
Industry: In the industrial sector, it can be used in the synthesis of specialty chemicals, polymers, and advanced materials.
Mécanisme D'action
The mechanism of action of 7-(2-Fluorophenyl)-1,3-dioxaindane-5-carbaldehyde depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, leading to modulation of biochemical pathways. The fluorophenyl group can enhance binding affinity and selectivity towards certain molecular targets, while the aldehyde group can form covalent bonds with nucleophilic sites in proteins or other biomolecules.
Comparaison Avec Des Composés Similaires
2-Fluorodeschloroketamine: A dissociative anesthetic with a similar fluorophenyl group.
Pyridazine and Pyridazinone Derivatives: Compounds with adjacent nitrogen atoms in a six-membered ring, showing diverse biological activities.
Uniqueness: 7-(2-Fluorophenyl)-1,3-dioxaindane-5-carbaldehyde is unique due to its specific ring system and functional groups, which confer distinct chemical reactivity and potential applications. The combination of a fluorophenyl group with a dioxaindane ring and an aldehyde functional group is not commonly found in other compounds, making it a valuable target for research and development.
Propriétés
Formule moléculaire |
C14H9FO3 |
|---|---|
Poids moléculaire |
244.22 g/mol |
Nom IUPAC |
7-(2-fluorophenyl)-1,3-benzodioxole-5-carbaldehyde |
InChI |
InChI=1S/C14H9FO3/c15-12-4-2-1-3-10(12)11-5-9(7-16)6-13-14(11)18-8-17-13/h1-7H,8H2 |
Clé InChI |
HGRZZBUCYMIHQC-UHFFFAOYSA-N |
SMILES canonique |
C1OC2=CC(=CC(=C2O1)C3=CC=CC=C3F)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



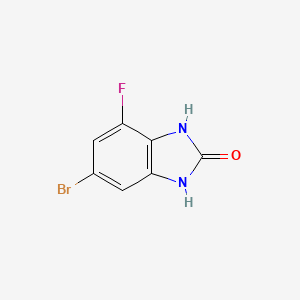
![2-[2-(Methylsulfanyl)ethyl]-1,3-dithiane-2-carboxylicacid](/img/structure/B13579971.png)
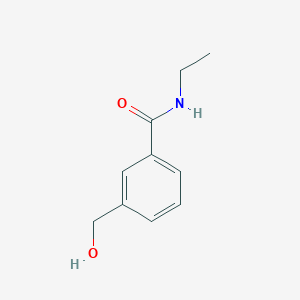
![rac-(1R,5S)-5-methylbicyclo[3.1.0]hexan-2-one](/img/structure/B13579982.png)
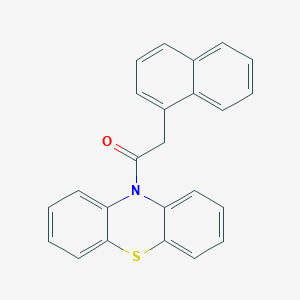

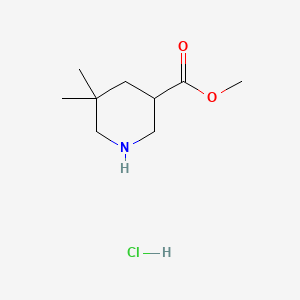
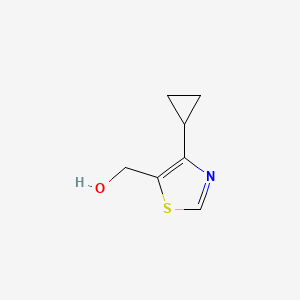
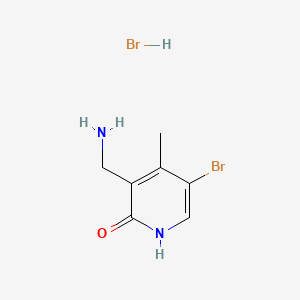

![N'-[(4-methoxyphenyl)methyl]-N,N'-dimethylguanidinehydroiodide](/img/structure/B13580026.png)
